molecular formula C17H17NO3 B14069027 Ethyl (2-benzamidophenyl)acetate CAS No. 101877-87-6

Ethyl (2-benzamidophenyl)acetate

Cat. No.: B14069027
CAS No.: 101877-87-6
M. Wt: 283.32 g/mol
InChI Key: QWOMVVOWWSYHGG-UHFFFAOYSA-N
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Description

Ethyl (2-benzamidophenyl)acetate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel therapeutics for metabolic diseases. Its structure, featuring a benzamido group linked to a phenylacetate ester, is commonly found in molecules that interact with key biological targets. Based on studies of structurally related benzamido derivatives, this compound is positioned as a valuable intermediate or potential inhibitor for research purposes. For instance, similar compounds have been investigated as allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a well-validated target for type 2 diabetes and obesity . PTP1B acts as a negative regulator of insulin and leptin signaling, and inhibitors based on the benzamido scaffold have demonstrated significant anti-hyperglycemic and lipid-lowering efficacy in preclinical models . Furthermore, benzamido-based chemotypes have been utilized in the development of activators for sirtuin 6 (SIRT6), a histone deacetylase involved in genomic stability, DNA repair, and metabolic regulation . SIRT6 activators have been shown to accelerate catalytic activity and are being probed for their links to longevity . The ethyl ester group in its structure offers a handle for further chemical modification, making this compound a versatile building block for generating a wide array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound and its analogues.

Properties

CAS No.

101877-87-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 2-(2-benzamidophenyl)acetate

InChI

InChI=1S/C17H17NO3/c1-2-21-16(19)12-14-10-6-7-11-15(14)18-17(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)

InChI Key

QWOMVVOWWSYHGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Stepwise Synthesis (Raiford, 1920)

The foundational approach involves sequential functionalization:

  • N-Benzoylation : 2-Aminophenylacetic acid reacts with benzoyl chloride (1.2 eq) in pyridine (5 vol) at 0–5°C for 12 hr
  • Esterification : Intermediate 2-benzamidophenylacetic acid undergoes ethanol (8 eq) treatment with conc. H2SO4 (0.5 vol) at reflux (78°C) for 6 hr

Key Parameters

Stage Yield (%) Purity (%) Isolation Method
Step 1 74 92 Crystallization (EtOAc/hexane)
Step 2 68 95 Vacuum distillation

This method's limitations include prolonged reaction times (18 hr total) and moderate overall yield (50.3% combined).

One-Pot Tandem Synthesis

Modern adaptations combine N-acylation and esterification in a single vessel:

  • Charge 2-aminophenylacetic acid (1.0 eq), benzoyl chloride (1.5 eq), and ethanol (10 vol)
  • Add H2SO4 (0.3 vol) catalyst under N2 atmosphere
  • Reflux at 85°C for 8 hr with molecular sieves (4Å) for water removal

Reaction Optimization

Parameter Optimal Range Effect on Yield
Temperature 80–90°C <5% yield variation
Catalyst Loading 0.2–0.5 vol H2SO4 Max yield at 0.3 vol
Solvent Anhydrous EtOH 89% vs 72% in MeOH

This method achieves 89% isolated yield with 98.4% HPLC purity, representing a 37% improvement over stepwise approaches.

Enzymatic Esterification

Green chemistry approaches utilize immobilized lipases:

Procedure

  • Dissolve 2-benzamidophenylacetic acid (0.1M) in tert-butanol
  • Add ethanol (3.0 eq) and Novozym 435 (15% w/w)
  • React at 45°C for 24 hr with 3Å molecular sieves

Performance Metrics

  • Conversion: 92% (GC-MS)
  • Enzyme Reuse: 8 cycles with <15% activity loss
  • E-Factor: 0.87 vs 5.2 for chemical methods

While environmentally favorable, scalability challenges and higher costs limit industrial adoption.

Continuous-Flow Synthesis

Emerging microreactor technology enables:

System Configuration

  • Module 1: Benzoyl chloride + 2-aminophenylacetic acid in DMF (RT, 5 min)
  • Module 2: Ethanol/H2SO4 mixture (85°C, 3 min residence time)
  • In-line crystallization using anti-solvent (hexane)

Comparative Advantages

Metric Batch Flow
Space-Time Yield (g/L/hr) 4.7 18.9
Impurity Profile (%) 2.1 0.8
Energy Consumption (kJ/mol) 58 22

This method reduces processing time from 14 hr to 28 min while maintaining 91% yield.

Critical Analysis of Methodologies

Yield Optimization Strategies

Microwave Assistance

  • 300W irradiation reduces esterification time from 6 hr → 45 min
  • 15% yield increase through controlled thermal gradients

Solvent Engineering

  • Mixed solvent systems (THF:H2O 4:1) improve benzamide solubility by 3×
  • Switchable solvents enable facile product isolation

Impurity Profiling

Common byproducts include:

  • Di-benzamidated species (3–7%): Controlled by stoichiometry
  • Ethyl acetate adducts (1–2%): Mitigated through anhydrous conditions
  • Oxidation products : Prevented via N2 sparging

HPLC-MS analysis shows all routes meet ICH Q3A guidelines for unspecified impurities (<0.15%).

Industrial Scalability Considerations

Cost Analysis

Component Classical (%) Flow (%)
Raw Materials 62 58
Energy 18 9
Waste Treatment 15 5
Labor 5 28

Flow synthesis shows 34% lower operating costs at >100 kg scale.

Regulatory Aspects

  • ICH-compliant stability studies confirm:
    • 24-month shelf life at 25°C/60% RH
    • Degradation <0.5% under accelerated conditions (40°C/75% RH)
  • Genotoxin screening (AMES test) negative up to 5 mg/mL

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzamidophenyl)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-benzamidophenylacetic acid and ethanol.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Hydrolysis: 2-Benzamidophenylacetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl acetate is a colorless, flammable liquid with a sweet, pear-like odor, primarily utilized as a solvent and diluent due to its affordability, low toxicity, and pleasant smell .

Uses of Ethyl Acetate

Ethyl acetate sees widespread use across various industries and applications:

  • Solvent: Ethyl acetate is a common solvent for cleaning circuit boards and is a component in some nail varnish removers . It's also used in laboratory settings for column chromatography and extractions .
  • Food and Beverage Industry: It serves in the decaffeination of coffee beans and tea leaves and is found in confectionery, perfumes, and fruits, contributing to the "fruitiness" in young wines . However, excessive amounts are considered a wine fault . It can also be used as a flavoring agent .
  • Industrial Applications: Ethyl acetate is utilized in paints as an activator or hardener, in adhesives and sealant chemicals, and as a processing aid .
  • Insect Collection: It acts as an asphyxiant in insect collecting, killing insects quickly while keeping them soft for mounting, although it may damage insect DNA .
  • Consumer Products: Ethyl acetate is found in various consumer products, including auto products, commercial/institutional cleaning supplies, hobby/craft items, home maintenance products, and personal care items . It can be used as a binder, filler, pigment, or fragrance .
  • Medical Research: Ethyl acetate derivatives have uses in medical research as Hpse inhibitors . It is also an important intermediate in the preparation of levofloxacin, a broad-spectrum antibiotic .

Mechanism of Action

The mechanism of action of Ethyl (2-benzamidophenyl)acetate primarily involves its hydrolysis to release 2-benzamidophenylacetic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released 2-benzamidophenylacetic acid can then interact with various molecular targets, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares Ethyl (2-benzamidophenyl)acetate with structurally related esters from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method Applications References
This compound* C₁₇H₁₇NO₃ 295.33 N/A 2-Benzamido, ethyl acetate Likely amidation/esterification Potential pharmaceuticals -
Ethyl-2-(4-Aminophenoxy) Acetate C₁₀H₁₃NO₃ 195.22 56–58 4-Aminophenoxy Alkylation of p-nitrophenol + reduction Pharmaceutical precursors
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 Neat oil (liquid) Phenyl, β-keto ester Esterification/alkylation Amphetamine precursor synthesis
Ethyl {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate C₁₈H₁₇N₂O₃ 315.34 N/A Benzimidazole, ethyl acetate Esterification of acid with chloroethane Anti-inflammatory agents
Ethyl 2-(2-amino-3-benzoylphenyl)acetate C₁₇H₁₇NO₃ 283.32 N/A Benzoyl, amino Not specified Pharmacological research

*Hypothetical data inferred from analogs.

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing vs. Heterocyclic Moieties: Benzimidazole-containing esters (e.g., ) exhibit enhanced biological activity due to the heterocycle's ability to engage in hydrogen bonding, a feature absent in the benzamido analog. β-Keto Esters: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) contains a β-keto group, enabling keto-enol tautomerism and chelation with metals, unlike the simple acetate ester in the target compound .

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., -NH₂ in ) are more water-soluble than those with non-polar substituents (e.g., benzamido in the target compound).
  • Melting Points: Crystalline derivatives like Ethyl-2-(4-Aminophenoxy) Acetate (56–58°C) have higher melting points compared to liquid esters (e.g., Ethyl 2-phenylacetoacetate ). The benzamido group may promote crystallinity in the target compound.

Biological Activity

Ethyl (2-benzamidophenyl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from diverse research sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 255.31 g/mol

The compound features a benzamide moiety, which is significant in its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
  • Cytokine Modulation : The compound has been studied for its ability to modulate cytokine production, which can influence inflammatory responses and cancer progression .
  • Targeting Tumor Microenvironment : this compound may affect the tumor microenvironment by altering immune cell activity, thus enhancing anti-tumor immunity .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

StudyCell LineConcentration (μM)Observed EffectReference
1SH-SY5Y5Induced hyperacetylation of histones H2/H3
2HeLa10Significant reduction in cell viability
3MCF-720Induction of apoptosis via caspase activation

Dose-Response Relationship

The compound's efficacy was evaluated through dose-response experiments, revealing an IC50 value indicative of its potency against various cancer cell lines. The following table presents the IC50 values obtained from different studies:

Cell LineIC50 Value (μM)Mechanism of Action
SH-SY5Y4.5HDAC inhibition
HeLa8.0Cytotoxicity
MCF-76.0Apoptosis induction

Case Study 1: Neuroblastoma Treatment

A study investigated the effects of this compound on neuroblastoma cells (SH-SY5Y). The results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that this compound could be a promising candidate for neuroblastoma therapy .

Case Study 2: Breast Cancer Cells

In another study focusing on MCF-7 breast cancer cells, this compound demonstrated potent anti-proliferative effects at low micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptotic pathways, suggesting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2-benzamidophenyl)acetate, and how are reaction conditions optimized?

this compound is synthesized via esterification or condensation reactions. A typical method involves refluxing 2-benzamidophenylacetic acid with ethyl chloroacetate in the presence of a base (e.g., NaHCO₃) under anhydrous conditions. Reaction progress is monitored by TLC (silica gel, hexane:ethyl acetate 3:1), and purification is achieved via recrystallization from methanol . Optimization includes:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Maintaining 60–80°C minimizes side reactions like hydrolysis.

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

Purity is validated using:

  • TLC : Rf values compared to standards (e.g., 0.5 in hexane:ethyl acetate 1:1) .
  • HPLC : Reverse-phase C18 column, mobile phase methanol:water (70:30), UV detection at 254 nm.
  • NMR : Key signals include δ 4.1–4.3 ppm (quartet, -OCH₂CH₃) and δ 7.2–7.8 ppm (aromatic protons) .

Q. What solvent systems are recommended for solubility and chromatographic separation?

this compound is sparingly soluble in water but highly soluble in organic solvents. Polarity data for solvent selection:

SolventRelative PolaritySuitability
Ethyl acetate0.228Ideal for TLC elution
Dichloromethane0.309Extraction
Methanol0.762HPLC mobile phase

Advanced Research Questions

Q. How do reaction mechanisms differ between esterification and transesterification for this compound?

  • Esterification : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of 2-benzamidophenylacetic acid attacks the electrophilic carbonyl carbon of ethyl chloroacetate. Proton transfer and elimination of HCl complete the reaction .
  • Transesterification : Requires base catalysts (e.g., NaOEt) to deprotonate the alcohol, forming a nucleophilic alkoxide that displaces the existing ester group. This method is less common due to competing hydrolysis.

Q. What advanced spectral techniques resolve structural ambiguities in derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 313.1312 for C₁₇H₁₆N₂O₃).
  • 2D NMR (COSY, HSQC) : Correlates aromatic proton coupling and carbon-hydrogen bonding, distinguishing regioisomers .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., benzothiazole analogs) .

Q. How are contradictory yield data addressed when varying catalysts or solvents?

Contradictions arise from competing reaction pathways. For example:

  • Catalyst-dependent yields : Pd/C hydrogenation may reduce the benzamide group undesirably, lowering yields vs. enzymatic catalysis .
  • Solvent effects : Ethyl acetate’s low polarity (dielectric constant 6.02) slows polar intermediate formation compared to DMF (dielectric constant 36.7). Statistical optimization (e.g., Box-Behnken design) identifies ideal conditions .

Q. What metabolic or degradation pathways are observed in biological studies?

  • In vitro hydrolysis : Esterases cleave the acetate group, forming 2-benzamidophenylacetic acid (confirmed by LC-MS/MS).
  • Oxidative metabolism : Cytochrome P450 enzymes hydroxylate the benzene ring, detected via metabolite profiling in hepatic microsomes .

Q. Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature60–80°CPrevents decomposition
Catalyst loading5 mol% DMAPMaximizes acylation
Solvent polarityε = 30–40 (e.g., THF)Balances solubility and reactivity

Q. Table 2: GC-MS Analysis Conditions

ColumnTemperature ProgramDetection Limit
HP-5MS (30 m × 0.25 mm)50°C (2 min) → 10°C/min → 300°C0.1 ppm

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